![molecular formula C30H32N4O2S B2782726 2-((3-苄基-4-氧代-6-(哌啶-1-基)-3,4-二氢喹唑啉-2-基)硫基)-N-苯乙基乙酰胺 CAS No. 689228-63-5](/img/structure/B2782726.png)
2-((3-苄基-4-氧代-6-(哌啶-1-基)-3,4-二氢喹唑啉-2-基)硫基)-N-苯乙基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide” has a molecular formula of C32H36N4O4S and an average mass of 572.718 Da .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the sources I found .科学研究应用
作为 CNS 作用药物前体的潜力
研究强调了功能性化学基团在合成新型 CNS 作用药物中的重要性。哌啶等杂环化合物被发现具有潜在的 CNS 作用,从抑郁到惊厥。哌啶基团在化合物结构中的存在表明其在开发新型 CNS 药物中的效用,解决了当前药物对 CNS 疾病副作用的日益担忧 (Saganuwan, 2017).
超越 CNS 应用的治疗作用
与该化合物在结构上可能相关的异喹啉衍生物的治疗意义已得到充分证明。这些衍生物显示出广泛的生物学潜力,包括抗真菌、抗帕金森和抗肿瘤作用等。这表明具有相似结构特征的化合物可能为针对各种疾病开发新疗法提供一个多功能平台 (Danao et al., 2021).
化学类别和药物开发
该化合物的结构成分,如哌啶和喹唑啉酮基团,通常存在于各种小分子拮抗剂的化学类别中,包括那些靶向趋化因子受体(如 CCR3)的拮抗剂。这说明了该化合物在通过抑制特定受体或酶来治疗过敏性疾病中的潜在作用,表明其在开发针对哮喘和过敏性鼻炎等疾病的药物中的更广泛的适用性 (Willems & IJzerman, 2009).
作用机制
Target of Action
The primary targets of this compound are currently unknown. Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
It is known that the use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Biochemical Pathways
Piperidine derivatives have been shown to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
属性
IUPAC Name |
2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O2S/c35-28(31-17-16-23-10-4-1-5-11-23)22-37-30-32-27-15-14-25(33-18-8-3-9-19-33)20-26(27)29(36)34(30)21-24-12-6-2-7-13-24/h1-2,4-7,10-15,20H,3,8-9,16-19,21-22H2,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMNWZPUFMPUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。